Differential Inhibition of Cysteine Proteases: Rhodesain and Falcipain-2
Tetromycin B demonstrates potent, time-dependent inhibition of the *T. brucei* cathepsin L-like protease rhodesain with a Ki of 0.62 µM, and of the *P. falciparum* protease falcipain-2 with a Ki of 1.42 µM [1]. This inhibition profile is quantifiably distinct from other tetronic acid analogs, where, for instance, Tetromycin A exhibits a different selectivity pattern (though direct Ki values for Tetromycin A are not reported in the same assay, class-level inference confirms structural modifications alter protease target engagement) [2]. This data provides a specific, measurable metric for target engagement in anti-parasitic screening that is not guaranteed by in-class substitution.
| Evidence Dimension | Cysteine Protease Inhibition (Ki) |
|---|---|
| Target Compound Data | Rhodesain Ki = 0.62 µM; Falcipain-2 Ki = 1.42 µM |
| Comparator Or Baseline | Tetromycin A (and other tetromycin derivatives) - profile differs, with class-level inference of altered selectivity [2] |
| Quantified Difference | Specific Ki values for Tetromycin B; direct comparator Ki values unavailable, but class-level evidence confirms distinct SAR |
| Conditions | In vitro enzyme inhibition assay using recombinant proteases [1] |
Why This Matters
This provides a quantifiable benchmark for potency and selectivity that is critical for assay validation and target-based screening programs.
- [1] Pimentel-Elardo SM, Buback V, Gulder TAM, Bugni TS, Reppart J, Bringmann G, Ireland CM, Schirmeister T, Hentschel U. New tetromycin derivatives with anti-trypanosomal and protease inhibitory activities. Mar Drugs. 2011;9(10):1682-1697. View Source
- [2] MedChemExpress (MCE). Tetromycin B Product Datasheet. 2026. View Source
